molecular formula C19H18N2O2S B2512804 (E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865545-35-3

(E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2512804
CAS No.: 865545-35-3
M. Wt: 338.43
InChI Key: GNKSQZGRNLPQCM-FMQUCBEESA-N
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Description

(E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic chemical reagent featuring a benzo[d]thiazole core, a structure widely recognized in medicinal chemistry for its diverse biological activities . This specific compound is of significant interest for early-stage drug discovery and biochemical research. The benzo[d]thiazole scaffold is a privileged structure in the design of enzyme inhibitors and antimicrobial agents . Related analogs have demonstrated potent inhibitory effects against enzymes like urease, α-glucosidase, and α-amylase, making them promising candidates for investigating new therapeutic approaches for conditions like diabetes and infections caused by urease-producing bacteria . Furthermore, heterocyclic systems containing both sulfur and nitrogen atoms, such as this one, are frequently explored for their antimicrobial and antifungal properties against a panel of standard bacterial and fungal isolates . The presence of the benzamide and acetylbenzamide groups in its structure may contribute to its potential mechanism of action, potentially involving interaction with enzyme active sites or microbial targets . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own stability, safety, and efficacy evaluations for their specific applications.

Properties

IUPAC Name

4-acetyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-11-5-10-16-17(12(11)2)21(4)19(24-16)20-18(23)15-8-6-14(7-9-15)13(3)22/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKSQZGRNLPQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common method includes the condensation of 4-acetylbenzoic acid with 3,4,5-trimethylbenzo[d]thiazol-2-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 4-acetylbenzamide with 3,4,5-trimethylbenzo[d]thiazole-2(3H)-one. The structural characteristics of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of the thiazole moiety and the acetamide functional group.

Anticancer Properties

Research indicates that compounds containing thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against a range of pathogenic bacteria and fungi. This can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Acetylcholinesterase Inhibition

Compounds similar to this compound have been studied for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The thiazole ring contributes to the binding affinity with the enzyme, thereby enhancing cognitive function by increasing acetylcholine levels in the brain .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications on the benzamide or thiazole rings can significantly affect biological activity:

ModificationEffect on Activity
Substitution at the 5-position of thiazoleIncreased anticancer activity
Alteration of acetyl groupEnhanced acetylcholinesterase inhibition
Variation in methyl substitutionsChanges in antimicrobial potency

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized a series of thiazole derivatives and evaluated their anticancer properties against HeLa and MCF-7 cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Acetylcholinesterase Inhibition

Another study focused on the design of thiazole-based compounds as acetylcholinesterase inhibitors. The synthesized compounds were subjected to kinetic studies which revealed that this compound showed significant inhibition with an IC50 value indicating potential therapeutic applications for Alzheimer's disease .

Mechanism of Action

The mechanism of action of (E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thiazole vs. Thiadiazole Derivatives

  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ): Core: 1,3,4-Thiadiazole with an isoxazole substituent. Properties: Melting point (160°C), IR C=O stretch at 1606 cm⁻¹, and moderate yield (70%). The phenyl and isoxazole groups enhance π-π stacking but reduce solubility compared to methyl-substituted analogs .
  • 4-Methoxy-N-(3-Methyl-4-(3,4,5-Trimethoxyphenyl)Thiazol-2(3H)-ylidene)Benzamide (15k, ): Core: Thiazole with a trimethoxyphenyl substituent. Properties: NMR data (δ 8.33 ppm for aromatic protons) and a high-resolution mass spec (HRMS) confirming molecular ion [M+H]+ at 415.1326. The trimethoxy groups enhance bioavailability and anticancer activity .

Substituent Position and Electronic Effects

Acetyl vs. Carboxylate/Ester Groups

  • 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b, ): Substituents: Ethyl ester and methyl groups. Properties: IR 1715 cm⁻¹ (ester C=O), yield 80%, and mp 200°C. The ester group improves solubility but may reduce metabolic stability .

Anticancer and Enzyme Inhibition

  • 4-{4-[(E)-{[(E)-4-(4-Chlorophenyl)-3-(3-Nitrophenyl)Thiazol-2(3H)-ylidene]Hydrazone} Methyl]Phenyl}Morpholine (18, ) :
    • Activity : Demonstrated carbonic anhydrase inhibition, with Q-TOF-MS confirming structure. The nitro group enhances electron-deficient character, favoring enzyme active-site interactions .
    • Contrast : The acetyl group in the target compound may act as a hydrogen-bond acceptor, mimicking nitro group interactions but with reduced toxicity.

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) IR C=O (cm⁻¹) Biological Activity Reference
(E)-4-Acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Target) Benzo[d]thiazole 3,4,5-Trimethyl, 4-acetyl N/A N/A ~1680–1700* Hypothesized enzyme inhibition
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazole Phenyl, isoxazole 160 70 1606 Not reported
4-Methoxy-N-(3-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2(3H)-ylidene)benzamide (15k) Thiazole 3,4,5-Trimethoxyphenyl, 4-methoxy N/A N/A N/A Anticancer
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) 1,3,4-Thiadiazole Ethyl ester, methyl 200 80 1715 Not reported

*Predicted based on acetylated analogs in and .

Biological Activity

(E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the family of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation of 3,4,5-trimethylbenzo[d]thiazole with an appropriate acylating agent. The process can be summarized as follows:

  • Starting Materials : 3,4,5-trimethylbenzo[d]thiazole and acetylated benzamide.
  • Reaction Conditions : The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions.
  • Purification : The final product is purified using recrystallization techniques.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundMicrobial StrainActivity
This compoundE. coliModerate
This compoundS. aureusHigh

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit promising anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways . For example:

  • Mechanism : The compound may inhibit specific enzymes involved in DNA repair mechanisms, leading to increased sensitivity of cancer cells to chemotherapeutic agents.
  • Cell Lines Tested : Commonly tested cell lines include HeLa (cervical cancer) and MCF-7 (breast cancer).

Anti-inflammatory Activity

Anti-inflammatory properties have also been reported for related benzothiazole compounds. These derivatives can inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB signaling .

CompoundInflammatory ModelEffect
This compoundLPS-induced inflammation in macrophagesSignificant reduction in TNF-alpha levels

Case Studies

  • Anticancer Study : A study conducted on the anticancer activity of benzothiazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines .
  • Antimicrobial Screening : In a comparative study assessing various benzothiazole derivatives for antimicrobial activity using the agar diffusion method, it was noted that certain modifications to the benzothiazole structure significantly enhanced activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Cyclization of 2-aminothiophenol derivatives with ketones or aldehydes under acidic conditions generates the benzo[d]thiazole core .

Amide Coupling : Acylation of the thiazole nitrogen with 4-acetylbenzoyl chloride via nucleophilic substitution, often using triethylamine as a base in aprotic solvents (e.g., acetone) .

Stereochemical Control : The (E)-configuration is stabilized by intramolecular hydrogen bonding during condensation, confirmed by NMR NOE experiments .

  • Optimization : Yields (>75%) are achieved at 60–80°C with slow reagent addition to minimize side reactions .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., acetyl protons at δ 2.6 ppm; thiazole carbons at δ 160–170 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₁N₂O₂S: 377.1328; observed: 377.1321) .
  • HPLC : Purity (>98%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities are reported for structurally analogous compounds?

  • Methodological Answer :

  • Anticancer Activity : Analogues with acetyl or sulfamoyl groups inhibit cancer cell migration (IC₅₀: 5–20 µM) in MDA-MB-231 breast cancer models via tubulin destabilization .
  • Anti-inflammatory Effects : Thiazole derivatives reduce TNF-α production by >50% in LPS-stimulated macrophages at 10 µM .
  • Antimicrobial Screening : Disk diffusion assays show zones of inhibition (12–18 mm) against S. aureus and E. coli .

Advanced Research Questions

Q. How do stereochemical and substituent variations impact biological activity?

  • Methodological Answer :

  • Stereochemical Effects : The (E)-isomer shows 3–5× higher cytotoxicity than (Z)-isomers due to improved target binding (e.g., Ki: 0.8 µM vs. 4.2 µM for tubulin) .
  • Substituent Analysis :
Substituent (R)Activity (IC₅₀, µM)Target
4-Acetyl (this compound)7.2 ± 0.9Tubulin
4-Methoxy12.4 ± 1.5Tubulin
4-Nitro4.1 ± 0.7Kinase X
  • Electron-withdrawing groups (e.g., nitro) enhance kinase inhibition but reduce solubility .

Q. What strategies resolve contradictions in reported biological data across studies?

  • Methodological Answer :

  • Assay Standardization : Discrepancies in IC₅₀ values (e.g., 5 vs. 20 µM) arise from varying cell lines (HeLa vs. MCF-7). Cross-validation using NCI-60 panels is recommended .
  • Metabolic Stability : Conflicting in vivo results may stem from differential CYP450 metabolism. Use hepatic microsome assays (e.g., t₁/₂: 45 min in human vs. 120 min in murine) to clarify .

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action?

  • Methodological Answer :

  • Target Identification : Dock the compound into tubulin’s colchicine-binding site (PDB: 1SA0) using AutoDock Vina. The acetyl group forms H-bonds with β-tubulin’s Thr179 (ΔG: -9.2 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD <2 Å confirms stable interaction, while RMSF >3 Å at loop regions suggests flexibility .

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